molecular formula C10H13F3N2 B2627473 (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine CAS No. 270253-11-7

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine

Cat. No.: B2627473
CAS No.: 270253-11-7
M. Wt: 218.223
InChI Key: ZVQBRWKRJPPJQF-UHFFFAOYSA-N
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Description

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine is a chemical compound with the CAS Number: 270253-11-7 . It has a molecular weight of 218.22 . The IUPAC name for this compound is N2-benzyl-3,3,3-trifluoropropane-1,2-diamine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13F3N2/c11-10(12,13)9(6-14)15-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7,14H2 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 218.22 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Copper-Catalyzed Stereospecific C–S Coupling Reaction : A study by Jiang et al. (2018) developed a protocol for synthesizing highly enantiopure benzylic thioethers, thioacetates, and sulfones using copper-catalyzed stereospecific C–S coupling reactions. This process efficiently utilizes various tertiary benzylic amines, including those containing a benzylamine moiety, and transfers chirality to the products with high enantiomeric excess (94–99% ee) (Jiang, Li, Zhou, & Zeng, 2018).

  • Encapsulation of Halides : Pentafluorophenyl-substituted tripodal amines, including those similar to (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine, have been investigated by Lakshminarayanan et al. (2007) for their potential in encapsulating halides like Cl- and Br- within their cavities upon protonation (Lakshminarayanan, Ravikumar, Suresh, & Ghosh, 2007).

Analytical Applications

  • Fluorogenic Reagent for Chromatographic Analysis : Beale et al. (1989) described the use of a compound similar to this compound as a precolumn fluorogenic reagent for ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography (Beale, Hsieh, Savage, Wiesler, & Novotny, 1989).

Chemical Reactions and Transformations

  • Dimroth Rearrangement : Albert (1970) researched the Dimroth rearrangement, studying transformations of primary amines like 4-amino-3-benzyl-1,2,3-triazole into secondary amines, which could include compounds structurally similar to this compound. This study highlights the potential for chemical transformations involving such amines (Albert, 1970).

  • Functional Modification of Hydrogels : Aly and El-Mohdy (2015) demonstrated the modification of poly vinyl alcohol/acrylic acid hydrogels using various amines, including those with structural similarities to this compound. This research could indicate potential applications in material science and medical fields (Aly & El-Mohdy, 2015).

Safety and Hazards

The safety information for (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine is available in its Material Safety Data Sheet (MSDS) . For detailed safety and hazard information, it’s recommended to refer to the MSDS.

Properties

IUPAC Name

2-N-benzyl-3,3,3-trifluoropropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2/c11-10(12,13)9(6-14)15-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQBRWKRJPPJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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